![molecular formula C24H19N3O B15166760 N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-4-[(E)-phenyldiazenyl]aniline CAS No. 303758-65-8](/img/structure/B15166760.png)
N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-4-[(E)-phenyldiazenyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-4-[(E)-phenyldiazenyl]aniline is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is notable for its unique structure, which includes a naphthalene ring and a diazenyl group, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-4-[(E)-phenyldiazenyl]aniline typically involves the condensation reaction between 2-methoxynaphthaldehyde and 4-[(E)-phenyldiazenyl]aniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-4-[(E)-phenyldiazenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Corresponding oxides or quinones.
Reduction: Amines or hydrazines.
Substitution: Halogenated derivatives or substituted anilines.
Aplicaciones Científicas De Investigación
N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-4-[(E)-phenyldiazenyl]aniline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-4-[(E)-phenyldiazenyl]aniline involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, its diazenyl group can participate in redox reactions, influencing cellular processes. The naphthalene ring can intercalate with DNA, affecting gene expression and cellular function .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-N-[(E)-(2-methoxyphenyl)methylidene]aniline: Similar structure but with a methoxyphenyl group instead of a naphthyl group.
N-[(E)-(2-methoxy-1-naphthyl)methylidene]-3-nitroaniline: Contains a nitro group, which alters its chemical properties and reactivity.
Uniqueness
N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-4-[(E)-phenyldiazenyl]aniline is unique due to its combination of a naphthalene ring and a diazenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in various research applications, particularly in the development of new materials and pharmaceuticals .
Propiedades
Número CAS |
303758-65-8 |
|---|---|
Fórmula molecular |
C24H19N3O |
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
1-(2-methoxynaphthalen-1-yl)-N-(4-phenyldiazenylphenyl)methanimine |
InChI |
InChI=1S/C24H19N3O/c1-28-24-16-11-18-7-5-6-10-22(18)23(24)17-25-19-12-14-21(15-13-19)27-26-20-8-3-2-4-9-20/h2-17H,1H3 |
Clave InChI |
OSWNSXVQGNRNLG-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=CC=CC=C2C=C1)C=NC3=CC=C(C=C3)N=NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


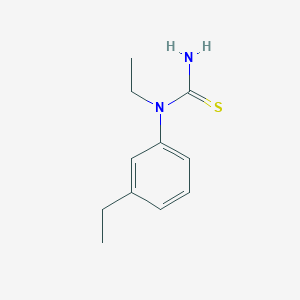

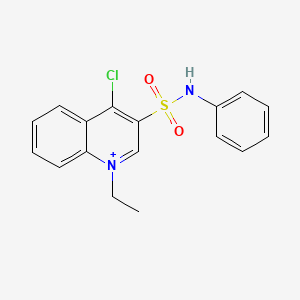
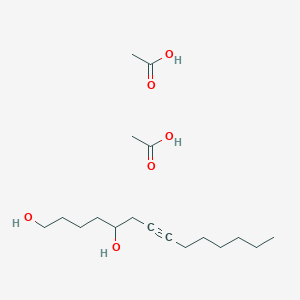

![Glycine, N-[[(2-hexyl-2,5-dihydro-2-methyl-5-oxo-3-thienyl)oxy]acetyl]-](/img/structure/B15166702.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-propoxybenzamide](/img/structure/B15166705.png)

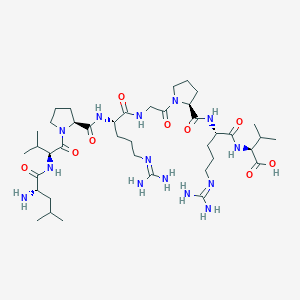
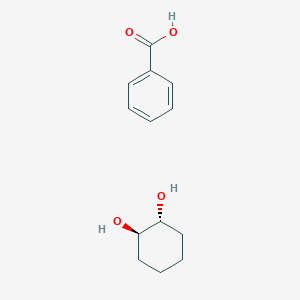
![2-(2-{2-Chloro-3-[2-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene]cyclopent-1-en-1-yl}ethenyl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium 4-methylbenzene-1-sulfonate](/img/structure/B15166731.png)
![1,5-Diazabicyclo[3.3.3]undec-2-ene](/img/structure/B15166743.png)
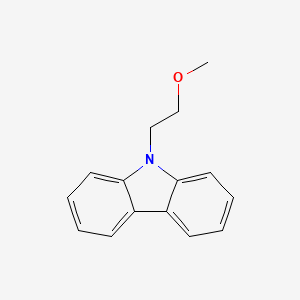
![4-[(But-2-yn-1-yl)oxy]-1-(methanesulfonyl)piperidine](/img/structure/B15166765.png)
